molecular formula C7H7BrO2S B1428632 Methyl 4-bromo-3-methylthiophene-2-carboxylate CAS No. 265652-38-8

Methyl 4-bromo-3-methylthiophene-2-carboxylate

Cat. No. B1428632
Key on ui cas rn: 265652-38-8
M. Wt: 235.1 g/mol
InChI Key: ZTDYZXWQADNRRI-UHFFFAOYSA-N
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Patent
US09169242B2

Procedure details

A solution of methyl 3-methylthiophene-2-carboxylate (20 g, 103 mmol, 1.0 eq) and sodium hydroxide (12.3 g, 307 mmol, 3 eq) in acetic acid (75 mL) was heated to 60° C. Bromine (46.9 g, 294 mmol, 2.85 eq) was added drop wise at such a rate so as to maintain the temperature of the reaction mixture at <85° C. The resulting mixture was stirred at 85° C. for 6 h. The solution was then allowed to cool to 50° C. and zinc dust (15.4 g, 236 mmol, 2.3 eq) was added in 3 gram portions to the reaction such that the exotherm was controlled to remain below 85° C. The resulting mixture was stirred at 85° C. for 1 h, and then filtered hot through a small bed of celite. Water (300 mL) was added and the mixture was extracted with hexane (300 mL). The organic phase was washed with water, then concentrated to dryness to give 27 g (89%) an off white oil which slowly crystallized upon standing at room temperature. 1HNMR (400 MHz, CDCl3) δ 7.43 (s, 1H), 3.87 (s, 3H), 2.56 (s, 3H)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
46.9 g
Type
reactant
Reaction Step Two
Name
Quantity
15.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[OH-].[Na+].[Br:13]Br>C(O)(=O)C.[Zn]>[Br:13][C:6]1[C:2]([CH3:1])=[C:3]([C:7]([O:9][CH3:10])=[O:8])[S:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)OC
Name
Quantity
12.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
46.9 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
15.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 85° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the reaction mixture at <85° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50° C.
CUSTOM
Type
CUSTOM
Details
to remain below 85° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 85° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered hot through a small bed of celite
ADDITION
Type
ADDITION
Details
Water (300 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane (300 mL)
WASH
Type
WASH
Details
The organic phase was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give 27 g (89%) an off white oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallized
CUSTOM
Type
CUSTOM
Details
upon standing at room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC=1C(=C(SC1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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